2-(1-Aminopropyl)-4-bromo-6-fluorophenol
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Overview
Description
2-(1-Aminopropyl)-4-bromo-6-fluorophenol is an organic compound that features a phenol group substituted with bromine and fluorine atoms, as well as an aminopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Aminopropyl)-4-bromo-6-fluorophenol typically involves the introduction of the aminopropyl group to a brominated and fluorinated phenol. One common method involves the reaction of 4-bromo-6-fluorophenol with 1-aminopropane under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(1-Aminopropyl)-4-bromo-6-fluorophenol can undergo various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The bromine and fluorine atoms can be reduced under specific conditions.
Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dehalogenated products.
Substitution: Various substituted phenols depending on the nucleophile used.
Scientific Research Applications
2-(1-Aminopropyl)-4-bromo-6-fluorophenol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(1-Aminopropyl)-4-bromo-6-fluorophenol involves its interaction with molecular targets such as enzymes and receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
2-(1-Aminopropyl)-4-bromo-6-chlorophenol: Similar structure but with a chlorine atom instead of fluorine.
2-(1-Aminopropyl)-4-bromo-6-iodophenol: Similar structure but with an iodine atom instead of fluorine.
2-(1-Aminopropyl)-4-chloro-6-fluorophenol: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
2-(1-Aminopropyl)-4-bromo-6-fluorophenol is unique due to the presence of both bromine and fluorine atoms, which can significantly influence its chemical reactivity and biological activity. The combination of these halogens with the aminopropyl group provides a distinct set of properties that can be leveraged in various applications.
Properties
Molecular Formula |
C9H11BrFNO |
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Molecular Weight |
248.09 g/mol |
IUPAC Name |
2-(1-aminopropyl)-4-bromo-6-fluorophenol |
InChI |
InChI=1S/C9H11BrFNO/c1-2-8(12)6-3-5(10)4-7(11)9(6)13/h3-4,8,13H,2,12H2,1H3 |
InChI Key |
RCPJRYYKOVKOME-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=C(C(=CC(=C1)Br)F)O)N |
Origin of Product |
United States |
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